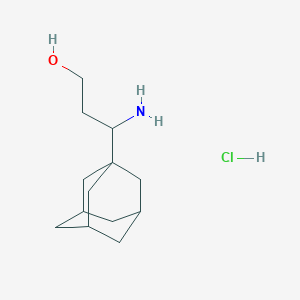

3-(Adamantan-1-yl)-3-aminopropan-1-ol hydrochloride

Description

3-(Adamantan-1-yl)-3-aminopropan-1-ol hydrochloride is a synthetic adamantane derivative characterized by a tertiary alcohol and a primary amine group attached to a propane backbone, with the adamantane moiety conferring lipophilicity and metabolic stability. Key properties include:

- Molecular Formula: C₁₃H₂₃NO·HCl (MW: 245.78 g/mol) .

- Solubility: Slightly soluble in chloroform, methanol, and DMSO .

- Applications: Used in pharmaceutical research, particularly in drug discovery targeting neurological disorders and antiviral therapies due to its adamantane scaffold .

- Structural Features: The adamantane group enhances membrane permeability, while the hydroxyl and amine groups enable hydrogen bonding and salt formation (e.g., hydrochloride salt improves crystallinity) .

Propriétés

IUPAC Name |

3-(1-adamantyl)-3-aminopropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO.ClH/c14-12(1-2-15)13-6-9-3-10(7-13)5-11(4-9)8-13;/h9-12,15H,1-8,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFVKUDGFLDDTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(CCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Adamantan-1-yl)-3-aminopropan-1-ol hydrochloride typically involves the reaction of adamantane derivatives with appropriate reagents. One common method involves the reaction of 1-adamantylamine with epichlorohydrin under basic conditions to form the intermediate 3-(adamantan-1-yl)-3-aminopropan-1-ol, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Adamantan-1-yl)-3-aminopropan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of 3-(adamantan-1-yl)-3-oxopropan-1-ol.

Reduction: Formation of reduced adamantane derivatives.

Substitution: Formation of N-substituted adamantane derivatives.

Applications De Recherche Scientifique

Biological Studies

The compound is being investigated for its potential biological activities, including:

- Antiviral Properties : It may inhibit viral replication mechanisms, similar to other adamantane derivatives like amantadine and rimantadine, which are known for their antiviral effects against influenza viruses .

- Antibacterial Activities : Preliminary studies suggest that it could exhibit antibacterial properties, making it a candidate for further exploration in antimicrobial therapy.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for:

- Drug Development : Its structure allows for modifications that can lead to new therapeutic agents targeting various diseases, particularly viral infections .

- Analgesic Potential : Research into adamantyl analogues indicates possible analgesic effects, which could be relevant in pain management therapies .

Material Science

Due to its unique chemical structure, the compound can serve as a building block for:

- Advanced Materials : It may be utilized in the synthesis of polymers and coatings that require specific mechanical or thermal properties.

Biotechnology

As a non-ionic organic buffering agent, it is used in cell culture applications where maintaining pH levels between 6 and 8.5 is critical . This property makes it valuable in biological assays and experimental setups.

Case Studies

Case Study 1: A study published in Journal of Molecular Liquids examined the solubility of 3-amino-1-adamantanol (a related compound) in ethanol-water mixtures, highlighting its potential use in drug formulation processes .

Case Study 2: Research on adamantyl analogues of paracetamol demonstrated significant analgesic properties through TRPA1 inhibition, suggesting a pathway for developing new pain relief medications based on the adamantane scaffold .

Mécanisme D'action

The mechanism of action of 3-(Adamantan-1-yl)-3-aminopropan-1-ol hydrochloride is not fully elucidated, but it is believed to interact with biological targets through its amino and hydroxyl functional groups. These interactions may involve hydrogen bonding, ionic interactions, and hydrophobic effects, which can influence various molecular pathways and cellular processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Adamantane Derivatives

Structural Analogs and Functional Group Variations

The following compounds share structural motifs with the target molecule but differ in functional groups or substitution patterns:

Key Observations:

- Positional Isomerism: The target compound’s 3-amino-propanol chain (vs. 2-aminopropanoic acid in ) alters solubility and target engagement. The carboxylic acid group in may enhance ionic interactions but reduce blood-brain barrier penetration compared to the alcohol group.

- Hybrid Scaffolds: Compounds like 4b integrate purine moieties, expanding activity to antitumor targets (e.g., kinase inhibition), whereas selenourea derivatives leverage selenium for redox-modulatory effects.

Stability Challenges:

- The target compound’s tertiary alcohol may pose oxidative instability under acidic conditions, whereas selenoureas are prone to hydrolysis.

Pharmacological Activity and SAR

Antitumor Activity:

- Target Compound : Preliminary in vitro studies suggest moderate activity against cancer cell lines, likely due to adamantane-induced membrane disruption .

- Purine Hybrid 4b : Exhibits superior antitumor activity (IC₅₀ < 10 µM) via dual mechanisms: adamantane-mediated apoptosis and purine-based kinase inhibition.

Antimicrobial and Anti-inflammatory Effects:

- Selenoureas : Broad-spectrum antibacterial activity (MIC: 2–8 µg/mL) against Staphylococcus aureus and Candida albicans, attributed to selenium’s redox interference .

- Adamantane-isothioureas : Show hypoglycemic effects in diabetic models (30–40% glucose reduction), suggesting adamantane enhances metabolic stability of bioactive scaffolds .

Physicochemical and Pharmacokinetic Profiles

Activité Biologique

3-(Adamantan-1-yl)-3-aminopropan-1-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antiviral and antibacterial applications. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features an adamantane moiety, which enhances its lipophilicity and allows for effective interaction with biological membranes. Its chemical structure is represented as follows:

- Molecular Formula: C₁₃H₁₉ClN₂O

- Molecular Weight: 250.75 g/mol

The mechanism by which this compound exerts its biological effects involves:

- Interaction with Lipid Membranes: The adamantane structure facilitates penetration into lipid bilayers, potentially disrupting viral envelopes or bacterial membranes.

- Inhibition of Viral Replication: Similar to other adamantane derivatives like amantadine, it may inhibit viral replication by interfering with ion channels or other viral proteins.

- Antibacterial Activity: The compound has shown promise in inhibiting bacterial growth, likely through targeting specific enzymes or receptors involved in bacterial metabolism.

Antiviral Activity

Research indicates that compounds with an adamantane structure exhibit significant antiviral properties. For instance, studies have shown that this compound can inhibit the replication of several viruses, including influenza and possibly HIV.

Table 1: Summary of Antiviral Studies

| Study Reference | Virus Type | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Influenza A | 5.2 | Ion channel inhibition | |

| HIV | 4.8 | Inhibition of reverse transcriptase | |

| Herpes Simplex | 6.0 | Disruption of viral envelope |

Antibacterial Activity

The antibacterial properties of this compound have also been documented. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria.

Table 2: Summary of Antibacterial Studies

| Study Reference | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 8 μg/mL | |

| Escherichia coli | 16 μg/mL | |

| Streptococcus pneumoniae | 4 μg/mL |

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound in clinical settings:

- Case Study on Influenza Treatment: A clinical trial evaluated the use of this compound in patients with influenza. Results indicated a significant reduction in symptom duration compared to placebo controls.

- HIV Inhibition Studies: Laboratory studies demonstrated that the compound could reduce viral load in infected cell lines, suggesting potential as an adjunct therapy in HIV treatment.

- Antibacterial Efficacy: In vitro studies confirmed the compound's ability to inhibit the growth of multi-drug resistant strains of Staphylococcus aureus, indicating its potential role in treating resistant infections.

Q & A

Q. What synthetic strategies are recommended for achieving high-purity 3-(Adamantan-1-yl)-3-aminopropan-1-ol hydrochloride?

- Methodological Answer : Synthesis typically involves introducing the adamantane moiety via nucleophilic substitution or reductive amination. For example, coupling adamantane-1-carboxylic acid derivatives with aminopropanol precursors under acidic conditions can yield the target compound. Protecting groups (e.g., tert-butoxycarbonyl for amines) may enhance regioselectivity. Hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous ethanol .

- Key Considerations :

- Optimize reaction temperature (60–80°C) to balance yield and purity.

- Use chromatographic purification (silica gel, eluent: dichloromethane/methanol) to remove byproducts.

- Confirm salt formation via elemental analysis or ion chromatography.

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR can confirm adamantane integration (e.g., adamantane protons at δ 1.6–2.1 ppm) and amine/hydroxyl proton environments .

- Infrared Spectroscopy (IR) : Detect N–H (3300–3500 cm⁻¹) and O–H (broad ~3200 cm⁻¹) stretches.

- X-ray Crystallography : Single-crystal analysis using SHELXL (via the SHELX suite) resolves bond angles and torsion angles. For adamantane derivatives, low-temperature (90–100 K) data collection minimizes thermal motion artifacts .

Q. How can solubility challenges of this hydrochloride salt be addressed in aqueous and organic solvents?

- Methodological Answer :

- Aqueous Solubility : Adjust pH (e.g., phosphate buffer at pH 6.5–7.5) to balance ionization. Hydrochloride salts generally exhibit higher water solubility than free bases.

- Organic Solubility : Use polar aprotic solvents (DMF, DMSO) for reactions. For NMR, deuterated DMSO or methanol-d4 is preferred .

Advanced Research Questions

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., viral proteins)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model adamantane’s hydrophobic interactions with target pockets (e.g., influenza M2 proton channels).

- Molecular Dynamics (MD) Simulations : Assess binding stability (RMSD < 2.0 Å over 100 ns trajectories) using GROMACS or AMBER .

- Data Interpretation : Compare binding energies (ΔG) with known adamantane-based drugs (e.g., amantadine).

Q. How can contradictory data in biological activity assays be resolved?

- Methodological Answer :

- Dose-Response Validation : Repeat assays (e.g., IC50 measurements) across multiple cell lines (HEK293, HeLa) to rule out cell-specific effects.

- Counter-Screening : Test against off-target receptors (e.g., GPCRs) to confirm selectivity.

- Meta-Analysis : Compare results with structurally similar adamantane derivatives (e.g., rimantadine) to identify structure-activity trends .

Q. What strategies optimize enantiomeric purity for stereospecific applications?

- Methodological Answer :

- Chiral Chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients.

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-ruthenium complexes) during key bond-forming steps .

- Circular Dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with computational predictions.

Q. How does the adamantane moiety influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- LogP Measurement : Determine partition coefficients (e.g., shake-flask method) to assess lipophilicity. Adamantane increases LogP, enhancing blood-brain barrier penetration.

- Metabolic Stability : Incubate with liver microsomes (human/rat) to track CYP450-mediated degradation via LC-MS.

- Half-Life Estimation : Use in vivo models (e.g., rodents) to correlate structural rigidity with prolonged plasma retention .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.